molecular formula C6H8IN3 B2358654 5-Iodo-N,N-dimethylpyrazin-2-amine CAS No. 91416-87-4

5-Iodo-N,N-dimethylpyrazin-2-amine

Cat. No.: B2358654
CAS No.: 91416-87-4
M. Wt: 249.055
InChI Key: MTUIMGBRYSESPK-UHFFFAOYSA-N
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Description

5-Iodo-N,N-dimethylpyrazin-2-amine is a chemical compound with the molecular formula C6H8IN3 and a molecular weight of 249.05 g/mol . It is a versatile small molecule scaffold used in various scientific research applications . The compound is characterized by the presence of an iodine atom at the 5-position of the pyrazine ring and two methyl groups attached to the nitrogen atom at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-N,N-dimethylpyrazin-2-amine typically involves the iodination of N,N-dimethylpyrazin-2-amine. The reaction can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom at the 5-position of the pyrazine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-N,N-dimethylpyrazin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Iodo-N,N-dimethylpyrazin-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Iodo-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N,N-dimethylpyrazin-2-amine
  • 5-Chloro-N,N-dimethylpyrazin-2-amine
  • 5-Fluoro-N,N-dimethylpyrazin-2-amine

Comparison

Compared to its analogs, 5-Iodo-N,N-dimethylpyrazin-2-amine is unique due to the presence of the iodine atom, which can impart different reactivity and properties. The iodine atom can influence the compound’s electronic properties, making it suitable for specific applications where other halogenated analogs may not be as effective .

Properties

IUPAC Name

5-iodo-N,N-dimethylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8IN3/c1-10(2)6-4-8-5(7)3-9-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUIMGBRYSESPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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